6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Description
“6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.74 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The InChI code for “6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is 1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .Physical And Chemical Properties Analysis
“6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a solid compound . It has a molecular weight of 297.74 .Scientific Research Applications
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Many new therapeutic agents have been developed using the quinoline nucleus .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound that’s used in various chemical reactions .
Antimalarial Activity
Quinoline derivatives have been found to have antimalarial activity . They form an important class of heterocyclic compounds for new drug development .
Anticancer Activity
Quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities, including anticancer activity . For example, certain quinoline derivatives have been used in the treatment of breast cancer .
Antibacterial Activity
Quinoline has been found to have antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .
Anti-inflammatory Activity
Certain quinoline derivatives have been found to have strong anti-inflammatory activity . For example, a quinoline derivative synthesized by Baba et al. showed strong anti-inflammatory activity in an adjuvant arthritis rat model .
properties
IUPAC Name |
6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLGXCGLDAXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
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